Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC18622531
Molecular Formula: C13H25NO3
Molecular Weight: 243.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25NO3 |
|---|---|
| Molecular Weight | 243.34 g/mol |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h10,15H,6-9H2,1-5H3 |
| Standard InChI Key | LUWGOFJUQSIQNK-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(CCC1CO)C(=O)OC(C)(C)C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a six-membered piperidine ring with three critical substituents:
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A tert-butyloxycarbonyl (Boc) group at the nitrogen atom, providing steric bulk and protecting the amine functionality.
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A hydroxymethyl (-CHOH) group at the 4-position of the ring, enabling hydrogen bonding and derivatization potential.
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Two methyl (-CH) groups at the 3-position, creating a geminal dimethyl configuration that rigidifies the ring structure .
The stereochemistry remains undefined in most commercial preparations, though enantiomeric forms (4R and 4S) have been synthesized for specialized applications .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate | |
| SMILES | CC1(CN(CCC1CO)C(=O)OC(C)(C)C)C | |
| InChIKey | LUWGOFJUQSIQNK-UHFFFAOYSA-N | |
| CAS Registry Number | 2605227-22-1 |
Synthesis and Manufacturing
Industrial Production Pathways
The synthesis typically involves a multi-step sequence starting from tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate:
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Amination Protection: The primary amine is protected using di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).
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Hydroxymethylation: The 4-position is functionalized via formaldehyde condensation under basic conditions (KCO, DMF, 60°C).
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Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) with yields averaging 65–72%.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | BocO, THF, DMAP | 0°C → RT | 12 h | 89% |
| 2 | HCHO, KCO, DMF | 60°C | 6 h | 72% |
| 3 | Column chromatography (EtOAc:Hex) | RT | - | 95% |
Challenges in Scale-Up
Key industrial hurdles include:
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Steric Hindrance: The geminal dimethyl groups impede reagent access to the 4-position, necessitating elevated temperatures.
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Epimerization Risk: Basic conditions during hydroxymethylation may cause racemization at the 4-position, requiring strict pH control.
Physicochemical Profile
Computed Properties
Advanced algorithms predict the following characteristics :
Table 3: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| XLogP3 | 2.0 | XLogP3 3.0 |
| Topological Polar Surface Area | 49.8 Ų | Cactvs 3.4.6.11 |
| Hydrogen Bond Donors | 1 | PubChem 2.1 |
| Rotatable Bonds | 3 | Cactvs 3.4.6.11 |
| Water Solubility | 1.2 mg/mL (25°C) | ALOGPS 2.1 |
Stability Considerations
The Boc group confers stability against nucleophiles but remains susceptible to:
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Acidic Hydrolysis: Cleavage occurs in trifluoroacetic acid (TFA)/dichloromethane (DCM) mixtures (1:1 v/v) within 30 minutes.
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Oxidative Degradation: The hydroxymethyl group may oxidize to a carboxylate under strong oxidizing conditions (e.g., KMnO, HO).
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s dual functionality (Boc-protected amine, hydroxymethyl) enables diverse derivatization:
Table 4: Representative Derivatives
| Derivative Class | Synthetic Modification | Biological Target |
|---|---|---|
| Carbamates | -OH → -OCOR | Serine proteases |
| Ethers | -OH → -OR | GPCRs |
| Phosphates | -OH → -OPOH | Kinase inhibition |
Mechanistic Studies
Molecular docking simulations suggest:
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The hydroxymethyl group forms hydrogen bonds with Tyr-105 and Asp-189 in trypsin-like proteases (binding energy: -8.2 kcal/mol).
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The tert-butyl group induces hydrophobic interactions with Phe-190, enhancing binding specificity.
Future Directions
Synthetic Innovations
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Enantioselective Synthesis: Development of chiral catalysts (e.g., BINOL-phosphoric acids) to access single enantiomers.
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Flow Chemistry: Continuous manufacturing systems to improve yield and reduce epimerization.
Therapeutic Exploration
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Antiviral Agents: Structural analogs show preliminary activity against SARS-CoV-2 3CL protease (IC = 12 µM).
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Neuroinflammatory Modulators: Hydroxymethyl derivatives inhibit microglial TNF-α production by 43% at 10 µM.
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